5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine
Overview
Description
VS-5584 analog is a potent and selective dual inhibitor of mammalian target of rapamycin complex 1 and 2 (mTORC1/2) and class I phosphoinositide 3-kinases (PI3K). This compound has shown significant efficacy in targeting cancer stem cells, which are often implicated in disease recurrence, metastasis, and therapeutic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
VS-5584 analog is synthesized through a series of chemical reactions involving purine analogs. The synthesis typically involves the following steps :
Formation of the Purine Core: The purine core is synthesized by reacting appropriate starting materials under controlled conditions.
Substitution Reactions: Various substituents are introduced to the purine core through substitution reactions.
Cyclization: The final step involves cyclization to form the desired purine analog structure.
Industrial Production Methods
Industrial production of VS-5584 analog involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
VS-5584 analog undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents to the purine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine core .
Scientific Research Applications
VS-5584 analog has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: The compound is used to study the inhibition of mTORC1/2 and PI3K pathways, which are crucial in cancer cell proliferation and survival.
Drug Development: VS-5584 analog serves as a lead compound for developing new anticancer drugs.
Biological Studies: Researchers use the compound to investigate the role of mTORC1/2 and PI3K in various cellular processes.
Industrial Applications: The compound is used in the development of targeted therapies for cancer treatment
Mechanism of Action
VS-5584 analog exerts its effects by inhibiting the activity of mTORC1/2 and class I PI3K isoforms. This inhibition disrupts the PI3K/mTOR signaling pathway, which is essential for cell growth, survival, and proliferation . The compound binds to the active sites of mTORC1/2 and PI3K, preventing their phosphorylation and subsequent activation of downstream targets .
Comparison with Similar Compounds
VS-5584 analog is unique in its high selectivity and potency against mTORC1/2 and all class I PI3K isoforms. Similar compounds include :
BEZ235: Another dual inhibitor of PI3K and mTOR, but with different selectivity and potency profiles.
GDC-0980: A dual PI3K/mTOR inhibitor with distinct pharmacokinetic properties.
BKM120: A selective PI3K inhibitor with limited activity against mTOR.
VS-5584 analog stands out due to its balanced inhibition of both mTORC1/2 and PI3K, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDJJKHNGAOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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